Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643594
InChI: InChI=1S/C9H15N3O2/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate

CAS No.:

Cat. No.: VC17643594

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate
Standard InChI InChI=1S/C9H15N3O2/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3
Standard InChI Key DWQKQAMJZYZXJZ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CC(CN)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name for the compound is methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate, reflecting its esterified propanoic acid backbone substituted with an amino group and a 1-methylpyrazole moiety . The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position, while the propanoate ester is functionalized at the 2-position with a methylpyrazolylmethyl group.

The dihydrochloride salt form arises from protonation of the primary amine group, yielding the formula C9H17Cl2N3O2\text{C}_9\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_2 and a molecular weight of 270.154 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1305712-50-8
ChemSpider ID25998482
Molecular FormulaC9H17Cl2N3O2\text{C}_9\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_2
Average Mass270.154 g/mol

Synthesis and Characterization

Analytical Characterization

Key analytical data for the dihydrochloride salt include:

  • Mass Spectrometry: A monoisotopic mass of 269.069782 Da , consistent with the proposed structure.

  • Nuclear Magnetic Resonance (NMR): Predicted 1H^1\text{H} NMR signals would include a singlet for the pyrazole methyl group (~3.8 ppm), a triplet for the ester methylene (~4.1 ppm), and a multiplet for the aminomethyl protons (~3.2 ppm).

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility compared to the free base, a common strategy for improving bioavailability in drug candidates. The compound’s logP (partition coefficient) is estimated to be low due to the ionizable amine and polar ester groups, favoring aqueous environments.

Thermal Behavior

While melting and boiling points are unspecified, the presence of ionic bonds in the hydrochloride form suggests a higher melting point than the neutral molecule. Differential scanning calorimetry (DSC) would likely show endothermic decomposition above 200°C.

Applications in Research

Pharmaceutical Intermediates

Pyrazole derivatives are prominent in medicinal chemistry due to their bioisosteric resemblance to imidazole rings in histamine and purine analogs. The methylpyrazole moiety in this compound may serve as a scaffold for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .

Agrochemical Development

Structural analogs, such as ethyl 2-amino-3-((4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate (CAS 1008465-61-9), demonstrate pesticidal activity , suggesting potential utility in herbicide or insecticide formulations.

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